(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

Stereoselective Synthesis Chiral Resolution Enantiomeric Excess

Sourcing a chiral non-proteinogenic amino acid with orthogonal Cbz protection presents significant supply chain challenges. (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid (CAS 269406-90-8) directly addresses this need as a conformationally constrained building block for medicinal chemistry. Key differentiators: (1) Defined (S)-stereochemistry ensures reproducible biological activity in downstream peptidomimetics and enzyme inhibitors targeting Cathepsin S and mTOR. (2) Cbz protection enables orthogonal hydrogenolysis deprotection, compatible with complex multi-step SPPS workflows. (3) Rigid cyclopropyl core pre-organizes molecular conformation for enhanced target affinity. Reliable supply with verified enantiopurity for consistent research outcomes.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 269406-90-8
Cat. No. B1376332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid
CAS269406-90-8
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1CC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H15NO4/c15-12(16)11(10-6-7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)/t11-/m0/s1
InChIKeyHURBVFYCLCMKGU-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid


(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid (CAS 269406-90-8) is a chiral, non-proteinogenic amino acid derivative [1]. This compound, characterized by its (S)-stereocenter, a cyclopropyl group, and a benzyloxycarbonyl (Cbz) protecting group, serves primarily as a versatile building block in medicinal chemistry and organic synthesis . Its defined molecular properties, including a molecular weight of 249.26 g/mol and a calculated LogP of 2.01, establish it as a standardized reagent for the synthesis of complex molecules such as peptidomimetics and enzyme inhibitors [1].

Stereochemical Control Defined (S)-enantiomer for chiral synthesis
Orthogonal Cbz Protection Enables selective deprotection strategies
Conformational Constraint Cyclopropyl rigidifies peptidomimetic scaffolds

Substitution Risks for (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid


Simple substitution of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid with its (R)-enantiomer (CAS 1260593-73-4), the racemic mixture (CAS 159871-55-3), or alternative protecting groups like Boc or Fmoc is not scientifically or procedurally justifiable . The (S)-enantiomer possesses a specific 3D conformation that can dictate the shape and, consequently, the biological activity of downstream products, especially in chiral environments like enzyme active sites . Furthermore, the Cbz group is orthogonally stable to conditions that cleave Boc or Fmoc groups, enabling unique and precise synthetic pathways [1]. Therefore, procurement decisions must be driven by specific stereochemical and functional requirements, as the final product's identity, purity, and yield depend critically on the defined starting material.

(S)-Enantiomer (R)-Enantiomer / Racemate
Chiral identity and stereochemical outcome differ; not interchangeable without revalidation.
Cbz Protection Boc or Fmoc Protection
Deprotection orthogonality defines synthetic route; may shift if cleaving conditions are incompatible.
Cyclopropyl Scaffold Acyclic Analogs
Conformational restriction cannot be replicated; may alter downstream bioactivity and selectivity.

Selection Evidence for (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid


Enantiomeric Purity: (S)- vs. (R)- and Racemic Forms

The (S)-enantiomer (CAS 269406-90-8) is a distinct entity from its (R)-enantiomer (CAS 1260593-73-4) and the racemic mixture (CAS 159871-55-3) . These analogs are different chemical compounds with unique CAS numbers. In chiral synthesis, using a defined enantiomer is critical to control the stereochemical outcome of subsequent reactions . The use of the (S)-enantiomer avoids the 50% loss of material and the need for often-difficult chiral resolution steps that are inherent when starting from a racemate.

Enantiomeric Identity
Data to verify
Target: (S)-Enantiomer (CAS 269406-90-8) Comparator: (R)-Enantiomer / Racemate
Controls chiral outcome; racemate requires resolution.
Verify enantiomeric purity per CoA.
Stereoselective Synthesis Chiral Resolution Enantiomeric Excess

Protecting Group Orthogonality: Cbz vs. Boc and Fmoc

The benzyloxycarbonyl (Cbz) group offers a distinct deprotection profile (hydrogenolysis) that is orthogonal to the acid-labile Boc group and the base-labile Fmoc group . This orthogonality is a cornerstone of complex peptide synthesis, allowing for the selective removal of one protecting group in the presence of another without affecting the rest of the molecule [1].

Protecting Group Orthogonality
Class-level
Cbz: H₂, Pd/C Boc: acid; Fmoc: base
Orthogonal stability enables selective deprotection.
Confirmed by established protecting group chemistry.
Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Conformational Constraint from Cyclopropyl Ring

The cyclopropyl ring imposes significant conformational restriction on the amino acid backbone [1]. This is in stark contrast to more flexible alkyl chains (e.g., methyl, ethyl) found in common amino acids like alanine or leucine. This rigidity can be exploited in drug design to pre-organize a molecule into its bioactive conformation, potentially leading to enhanced binding affinity and selectivity for a target protein .

Conformational Constraint
Class-level
Cyclopropyl: restricted φ,ψ Acyclic: free rotation
Pre-organizes molecules into bioactive conformation.
Experimental validation by X-ray or modeling.
Conformational Analysis Peptidomimetic Design Metabolic Stability

Commercial Availability of High-Purity Material

Multiple vendors offer (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid with a minimum purity specification of 97% or 98% . This level of purity is essential for ensuring predictable reactivity and minimizing side reactions in complex, multi-step syntheses. While the racemic analog is also available, sourcing the correct stereoisomer at a reliable purity is a key procurement concern [1].

Commercial Purity
Specification review
≥98%
High purity supports reproducible synthesis.
Confirm batch CoA for critical steps.
Quality Control Reagent Purity Synthetic Reliability

Key Applications for (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid


Stereochemically Defined Peptidomimetics Synthesis

The compound's (S)-stereochemistry and rigid cyclopropyl core make it an ideal scaffold for introducing a conformationally constrained, chiral element into peptidomimetics . This application is directly supported by its use as a building block for designing enzyme inhibitors where pre-organizing the molecule into its bound conformation can improve target affinity and selectivity .

Orthogonal Protecting Group Strategies in SPPS

The Cbz group allows for a unique deprotection step (hydrogenolysis) that is compatible with a wide range of functional groups, enabling complex SPPS sequences that are not possible with only Boc- or Fmoc-based strategies . This is a key application supported by the class-level properties of Cbz-protected amino acids and their well-documented use in peptide chemistry .

Scaffold for Cathepsin S and mTOR Inhibitors

Patent literature identifies (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid as a key intermediate in the synthesis of compounds that selectively inhibit Cathepsin S and mTOR, two important targets in cancer and inflammatory diseases . Its incorporation into these complex molecules highlights its utility in medicinal chemistry programs aimed at these specific therapeutic areas.

Application
Selection Property
Validation Focus
Stereochemically defined peptidomimetics
Chiral (S)-cyclopropyl scaffold
Stereochemical outcome and target affinity
Orthogonal protecting group strategies in SPPS
Cbz orthogonal deprotection
Selective deprotection compatibility
Cathepsin S / mTOR inhibitor research
Cyclopropylglycine scaffold for inhibitor design
Target selectivity and potency screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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